molecular formula C11H13ClN4O B11862649 4-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl)morpholine

4-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl)morpholine

Cat. No.: B11862649
M. Wt: 252.70 g/mol
InChI Key: MSJGOUSBFLACRB-UHFFFAOYSA-N
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Description

4-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl)morpholine is a heterocyclic compound that belongs to the pyrrolopyrimidine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl)morpholine typically involves multiple steps. One common method starts with the preparation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate . This process involves a seven-step synthesis with an overall yield of 31%. The procedure is operationally simple and practical for the synthesis of the pyrrolopyrimidine building block .

Industrial Production Methods

Industrial production methods for this compound often involve the use of microwave techniques to enhance the efficiency and yield of the synthesis. This approach allows for the robust preparation of pyrrolopyrimidine derivatives, including those with chlorine atoms in specific positions .

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl)morpholine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include phosphorus oxychloride for chlorination and potassium osmate hydrate for oxidation . Reaction conditions often involve inert atmospheres and controlled temperatures to ensure the desired transformations .

Major Products

The major products formed from these reactions include various substituted pyrrolopyrimidine derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 4-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl)morpholine involves its interaction with specific molecular targets, such as kinases. The compound inhibits the activity of these enzymes by interfering with the JAK-STAT signaling pathway, which is crucial for cell division and survival . This inhibition leads to the induction of apoptosis and cell cycle arrest in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl)morpholine is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain molecular targets. This makes it a valuable scaffold for the development of targeted therapies .

Properties

Molecular Formula

C11H13ClN4O

Molecular Weight

252.70 g/mol

IUPAC Name

4-(4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl)morpholine

InChI

InChI=1S/C11H13ClN4O/c1-7-6-8-9(12)14-11(15-10(8)13-7)16-2-4-17-5-3-16/h6H,2-5H2,1H3,(H,13,14,15)

InChI Key

MSJGOUSBFLACRB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N1)N=C(N=C2Cl)N3CCOCC3

Origin of Product

United States

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